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molecular formula C7H7ClO B1207291 2-Chloro-4-methylphenol CAS No. 6640-27-3

2-Chloro-4-methylphenol

Cat. No. B1207291
M. Wt: 142.58 g/mol
InChI Key: AQJFATAFTQCRGC-UHFFFAOYSA-N
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Patent
US07592361B2

Procedure details

To a solution of 2-chloro-4-methylphenol (500 mg, 3.62 mmol) in acetonitrile (20 mL) was added 1,2-dibromoethane (3.29 g, 17.53 mmol) followed by cesium carbonate (2.28 g, 7.01 mmol). The resulting mixture was heated at 85° C. for 48 h, then cooled to rt. The solution was filtered through a Celite® pad. The Celite® was washed with acetone and the combined eluents were concentrated under reduced pressure to give the title compound as a white solid (697 mg, 76%). GC/MS (EI) m/z 248 (M)+, RT 7.33 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[Br:10][CH2:11][CH2:12][O:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[Cl:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)O
Name
Quantity
3.29 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a Celite® pad
WASH
Type
WASH
Details
The Celite® was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the combined eluents were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 697 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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